methyl 4-hydroxy-2-methylthieno[3,4-b]pyridine-7-carboxylate
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Overview
Description
Methyl 4-hydroxy-2-methylthieno[3,4-b]pyridine-7-carboxylate is a heterocyclic compound that features a thieno[3,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-hydroxy-2-methylthieno[3,4-b]pyridine-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylthiophene with a suitable nitrile in the presence of a base, followed by esterification to introduce the methyl ester group. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-hydroxy-2-methylthieno[3,4-b]pyridine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The methyl and hydroxyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 4-hydroxy-2-methylthieno[3,4-b]pyridine-7-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 4-hydroxy-2-methylthieno[3,4-b]pyridine-7-carboxylate involves its interaction with specific molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-hydroxy-2-methylpyridine-3-carboxylate
- Methyl 4-hydroxy-2-methylthieno[2,3-b]pyridine-7-carboxylate
- Methyl 4-hydroxy-2-methylthieno[3,4-c]pyridine-7-carboxylate
Uniqueness
Methyl 4-hydroxy-2-methylthieno[3,4-b]pyridine-7-carboxylate is unique due to its specific thieno[3,4-b]pyridine core, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
2090703-17-4 |
---|---|
Molecular Formula |
C10H9NO3S |
Molecular Weight |
223.2 |
Purity |
95 |
Origin of Product |
United States |
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